molecular formula C10H18O2 B093560 OCTAHYDRO-2,2'-BI-2H-PYRAN CAS No. 16282-29-4

OCTAHYDRO-2,2'-BI-2H-PYRAN

Cat. No.: B093560
CAS No.: 16282-29-4
M. Wt: 170.25 g/mol
InChI Key: MGYAGUUKOYNYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OCTAHYDRO-2,2'-BI-2H-PYRAN is a bicyclic ether composed of two fully saturated pyran rings connected via a single bond or fused structure. The "octahydro" designation indicates complete hydrogenation of both pyran moieties, resulting in a flexible, non-aromatic framework. This compound’s saturated nature enhances its stability compared to partially unsaturated analogs, making it valuable in synthetic chemistry for constructing rigid yet adaptable scaffolds.

Properties

CAS No.

16282-29-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(oxan-2-yl)oxane

InChI

InChI=1S/C10H18O2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-10H,1-8H2

InChI Key

MGYAGUUKOYNYAT-UHFFFAOYSA-N

SMILES

C1CCOC(C1)C2CCCCO2

Canonical SMILES

C1CCOC(C1)C2CCCCO2

Pictograms

Irritant

Synonyms

Octahydro-2,2'-bi[2H-pyran]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-2H-pyran, octahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of dihydropyran derivatives. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 2,2’-Bi-2H-pyran, octahydro- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bi-2H-pyran, octahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The hydrogen atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

2,2’-Bi-2H-pyran, octahydro- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Bi-2H-pyran, octahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Saturation Levels: Tetrahydropyran vs. Octahydropyran Derivatives

  • Tetrahydropyran (THP) Derivatives : Compounds like TETRAHYDRO-2H-PYRAN-2-YL () feature one double bond reduction, retaining partial unsaturation. This confers moderate rigidity and reactivity, often utilized in protecting group chemistry. In contrast, OCTAHYDRO-2,2'-BI-2H-PYRAN’s full saturation eliminates conjugation, reducing reactivity toward electrophiles but improving thermal stability .
  • Key Difference : THP derivatives (e.g., 4-METHYL-2-AZASPIRO[...]) prioritize functional group compatibility, while the octahydro system favors steric and conformational control.

Bicyclic vs. Monocyclic Systems

  • Monocyclic Lactones: Tetrahydro-4,6-dimethyl-2H-pyran-2-one () is a lactone with a single saturated ring. Its carbonyl group introduces polarity and reactivity, enabling esterification or ring-opening reactions. This compound lacks such electrophilic sites, directing its utility toward non-polar environments or supramolecular assemblies .

Functional Group Variations: Ethers vs. Diols

  • Binaphthalene Diols: The (R)- and (S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[...]diol () shares the "octahydro" prefix but incorporates a binaphthalene backbone and hydroxyl groups. This compound’s high molecular weight (699.05 g/mol) and chiral centers make it a candidate for asymmetric catalysis.

Stereochemical Considerations

  • Enantiomeric Forms : The binaphthalene diol in exists as R and S enantiomers, highlighting the role of stereochemistry in catalysis. While this compound’s stereoisomerism is less explored, its bicyclic structure may allow axial or planar chirality under specific substitutions .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Applications
This compound Bicyclic ether Ether linkages ~200 (estimated) Scaffolds, polymers
Tetrahydropyran derivatives Monocyclic ether Ether, sp³ carbons 86–300 Protecting groups
Binaphthalene diol Binaphthalene Hydroxyl, octahydro 699.05 Asymmetric catalysis
Tetrahydro-pyran-2-one Lactone Ester, methyl groups 128–150 Reactivity modulation

Table 2: Stability and Reactivity

Compound Saturation Level Reactivity Toward Electrophiles Thermal Stability
This compound Full Low High
Tetrahydropyran derivatives Partial Moderate Moderate
Binaphthalene diol Full (aliphatic) Low (hydroxyl-directed) High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.